Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel- Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17511444
InChI: InChI=1S/C20H29NO5/c1-19(2,3)17(23)25-13-7-8-16(22)15(10-13)14-9-12(14)11-21-18(24)26-20(4,5)6/h7-8,10,12,14,22H,9,11H2,1-6H3,(H,21,24)/t12-,14+/m0/s1
SMILES:
Molecular Formula: C20H29NO5
Molecular Weight: 363.4 g/mol

Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-

CAS No.:

Cat. No.: VC17511444

Molecular Formula: C20H29NO5

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel- -

Specification

Molecular Formula C20H29NO5
Molecular Weight 363.4 g/mol
IUPAC Name [4-hydroxy-3-[(1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]phenyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C20H29NO5/c1-19(2,3)17(23)25-13-7-8-16(22)15(10-13)14-9-12(14)11-21-18(24)26-20(4,5)6/h7-8,10,12,14,22H,9,11H2,1-6H3,(H,21,24)/t12-,14+/m0/s1
Standard InChI Key KQCCHRPWEWFUDP-GXTWGEPZSA-N
Isomeric SMILES CC(C)(C)C(=O)OC1=CC(=C(C=C1)O)[C@@H]2C[C@H]2CNC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)C(=O)OC1=CC(=C(C=C1)O)C2CC2CNC(=O)OC(C)(C)C

Introduction

Structural Analysis and Molecular Characteristics

Core Molecular Architecture

The compound features a 2,2-dimethylpropanoic acid (pivalic acid) backbone esterified to a 4-hydroxyphenyl group . The ester linkage connects to a cyclopropyl ring substituted with a Boc-protected [(1,1-dimethylethoxy)carbonyl] amino methyl group at the (1R,2R) stereochemical positions. Key structural components include:

Structural FeatureDescription
Pivalic Acid MoietyProvides steric bulk, enhancing metabolic stability .
4-Hydroxyphenyl EsterIntroduces aromaticity and potential hydrogen-bonding capacity .
Cyclopropyl RingConfers conformational rigidity and strain, influencing binding interactions.
Boc-Protected Amino GroupEnables selective deprotection during peptide synthesis.

Molecular Formula: C<sub>20</sub>H<sub>29</sub>NO<sub>5</sub>
Molecular Weight: 363.45 g/mol.

Stereochemical Considerations

The (1R,2R) configuration of the cyclopropyl ring dictates spatial orientation, impacting interactions with chiral biological targets. This stereochemistry is critical for maintaining the compound’s role as a synthetic intermediate in enantioselective reactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves three key steps:

  • Cyclopropyl Ring Formation: Likely via cycloaddition reactions, such as the Simmons–Smith reaction, to generate the strained cyclopropane structure.

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions.

  • Esterification: Coupling the pivalic acid derivative with 4-hydroxyphenol using carbodiimide-based reagents (e.g., DCC/DMAP) .

Challenges and Optimization

  • Cyclopropane Stability: The ring’s strain necessitates low-temperature conditions during synthesis to prevent ring-opening.

  • Boc Deprotection Risks: Acidic conditions required for Boc removal could hydrolyze the ester linkage, requiring precise pH control.

Functional Applications and Biological Relevance

Role in Peptide Synthesis

The Boc group serves as a temporary protecting agent for amines, enabling stepwise solid-phase peptide synthesis (SPPS). Deprotection with trifluoroacetic acid (TFA) yields free amines for subsequent coupling.

Comparative Analysis with Structural Analogs

ParameterTarget Compound4-Hydroxyphenyl Acetate Pivalic Acid
Molecular Weight363.45 g/mol152.15 g/mol102.13 g/mol
Key Functional GroupsEster, Boc, CyclopropanePhenol esterCarboxylic acid
Thermal StabilityModerate (decomposes >200°C)Low (decomposes ~150°C)High (bp 163°C)
Biological Half-Life~6–8 hours (estimated)~2 hours~30 minutes

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